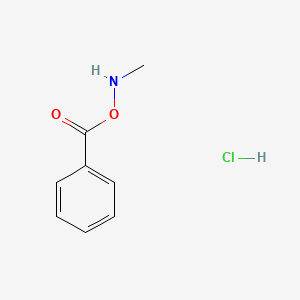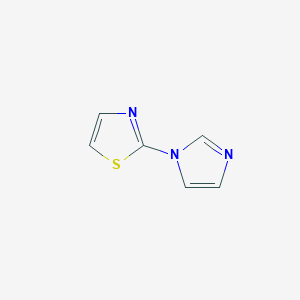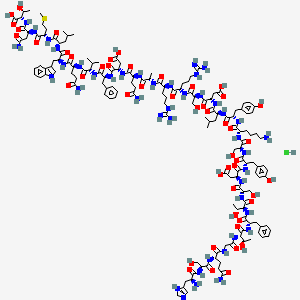
O-Benzoyl-N-methylhydroxylamine Hydrochloride
Descripción general
Descripción
O-Benzoyl-N-methylhydroxylamine Hydrochloride is a reagent used for α-acyloxylation of aldehydes and ketones . It is not sensitive to air and moisture .
Molecular Structure Analysis
The molecular formula of O-Benzoyl-N-methylhydroxylamine Hydrochloride is C8H10ClNO2 . The InChI is 1S/C8H9NO2.ClH/c1-9-11-8(10)7-5-3-2-4-6-7;/h2-6,9H,1H3;1H . The Canonical SMILES is CNOC(=O)C1=CC=CC=C1.Cl .Chemical Reactions Analysis
O-Benzoyl-N-methylhydroxylamine Hydrochloride is used in NHC-catalyzed redox esterification and cycloaddition reactions . It is also used in Pd/pyrrolidine-catalyzed Tsuji-Trost cyclization of aldehydes . It is used to prepare α-hydroxybenzylamines from α-hydroxyketones .Physical And Chemical Properties Analysis
The molecular weight of O-Benzoyl-N-methylhydroxylamine Hydrochloride is 187.62 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . The topological polar surface area is 38.3 Ų . The complexity is 130 .Aplicaciones Científicas De Investigación
Reagent for α-Oxybenzoylation
O-Benzoyl-N-methylhydroxylamine hydrochloride serves as a reagent for the α-oxybenzoylation of aldehydes and ketones. This application is crucial in synthesizing various organic compounds by introducing benzoyl groups into aldehydes and ketones, which can lead to the formation of α-oxybenzoylated products. The compound exhibits good solubility in polar organic solvents like DMSO, DMF, and MeOH, and is available as a white crystalline solid from suppliers like Aldrich. It is prepared from N-methylhydroxylamine hydrochloride and purified through crystallization from ethereal solvents. Due to its thermal instability, it requires careful handling and storage, and decomposes upon heating (Tomkinson, 2009).
Kinetics and Mechanism Studies
In kinetics and mechanism studies, O-Benzoyl-N-methylhydroxylamine hydrochloride is used to understand the formation of specific compounds. For instance, its role in the cleavage of ethyl N-[o-(N-methyl-N-hydroxycarbamoyl)benzoyl]-carbamate in various buffer solutions has been investigated, revealing insights into the reaction paths and the effect of buffer catalysis. Such studies are vital for designing and optimizing chemical reactions in organic synthesis (Khan, 2003).
α-Acyloxylation of Carbonyl Compounds
The α-acyloxylation of carbonyl compounds is another significant application, where O-Benzoyl-N-methylhydroxylamine hydrochloride facilitates the introduction of acyloxy groups to aldehydes and ketones. This process is carried out at room temperature, in the presence of moisture and air, and yields α-functionalized products with high efficiency. The method is notable for its tolerance of a wide range of functional groups and its ability to discriminate regioselectively between secondary and primary centers in nonsymmetrical substrates (Beshara et al., 2005).
Synthesis of N-Benzoyliminopyridinium Ylides
O-Benzoyl-N-methylhydroxylamine hydrochloride has been employed in the efficient synthesis of O-(2,4-dinitrophenyl)hydroxylamine, which is then used in an N-amination/benzoylation procedure involving various substituted pyridines. This leads to the production of polysubstituted N-benzoyliminopyridinium ylides, showcasing the compound's utility in synthesizing complex organic molecules (Legault & Charette, 2003).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Direcciones Futuras
O-Benzoyl-N-methylhydroxylamine Hydrochloride has been used in various chemical reactions, including NHC-catalyzed redox esterification and cycloaddition reactions . It has also been used in Pd/pyrrolidine-catalyzed Tsuji-Trost cyclization of aldehydes . These applications suggest that O-Benzoyl-N-methylhydroxylamine Hydrochloride may have further potential uses in organic synthesis.
Propiedades
IUPAC Name |
methylamino benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-9-11-8(10)7-5-3-2-4-6-7;/h2-6,9H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCDQNQIGUCFSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNOC(=O)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469472 | |
| Record name | O-Benzoyl-N-methylhydroxylamine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Benzoyl-N-methylhydroxylamine Hydrochloride | |
CAS RN |
27130-46-7 | |
| Record name | O-Benzoyl-N-methylhydroxylamine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Benzyloxy)carbonyl]-5-methyl-N-(2-phenoxybenzoyl)tryptophan](/img/structure/B1339523.png)


![methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1339533.png)


![3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone](/img/structure/B1339546.png)






